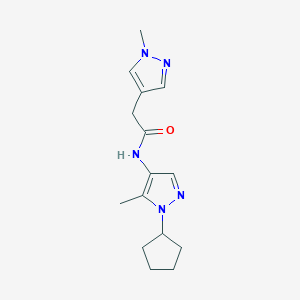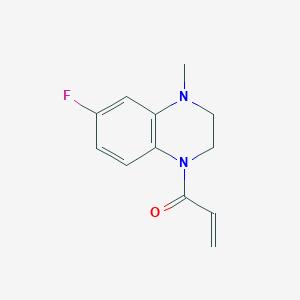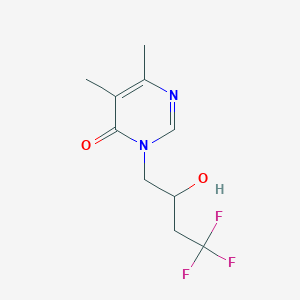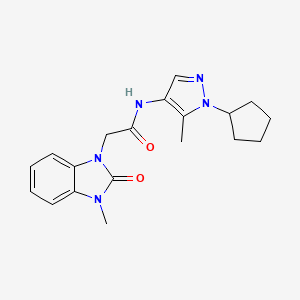
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound features two pyrazole rings, which are five-membered heterocyclic structures containing nitrogen atoms, connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Cyclopentyl and Methyl Substitution:
Acetamide Linkage Formation: The final step involves the coupling of the substituted pyrazole rings with an acetamide group, which can be done using acylation reactions with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using catalysts and optimizing temperature and pressure conditions to increase yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation Products: Carboxylic acids or ketones derived from the oxidation of methyl groups.
Reduction Products: Amines resulting from the reduction of the acetamide group.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its pyrazole structure.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties in preclinical studies.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its biological target.
Comparison with Similar Compounds
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-ethylpyrazol-4-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-phenylpyrazol-4-yl)acetamide: Contains a phenyl group, offering different steric and electronic properties.
Uniqueness:
Structural Features: The specific substitution pattern on the pyrazole rings and the acetamide linkage confer unique chemical and biological properties.
Biological Activity: The compound’s unique structure may result in distinct interactions with biological targets, leading to specific therapeutic effects.
Properties
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-14(9-17-20(11)13-5-3-4-6-13)18-15(21)7-12-8-16-19(2)10-12/h8-10,13H,3-7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMYYQJDXDIOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NC(=O)CC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide](/img/structure/B6970414.png)
![N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B6970420.png)
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970422.png)
![1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine](/img/structure/B6970436.png)

![N-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B6970443.png)
![1-[2-[4-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one](/img/structure/B6970444.png)
![1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970458.png)
![[1-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]piperidin-3-yl]methanamine;trihydrochloride](/img/structure/B6970462.png)

![N-[3-bromo-4-(trifluoromethoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6970470.png)
![(3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6970480.png)
![(5-Chloropyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6970498.png)

